molecular formula C10H16N4O B2955634 N-(4-methylcyclohexyl)-1H-1,2,3-triazole-5-carboxamide CAS No. 1468572-25-9

N-(4-methylcyclohexyl)-1H-1,2,3-triazole-5-carboxamide

Cat. No.: B2955634
CAS No.: 1468572-25-9
M. Wt: 208.265
InChI Key: UJJWEKOOKLJRHP-UHFFFAOYSA-N
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Description

N-(4-Methylcyclohexyl)-1H-1,2,3-triazole-5-carboxamide is a synthetic small molecule based on the 1,2,3-triazole-carboxamide scaffold, a structure of high interest in medicinal chemistry and drug discovery research . This scaffold is known for its significant potential in various therapeutic areas, primarily due to its ability to interact with diverse biological targets . Compounds featuring the 1,2,3-triazole-4-carboxamide structure (a closely related isomer) have been extensively investigated for their promising antimicrobial properties, showing potent effects against pathogens like Staphylococcus aureus . Furthermore, this class of compounds has demonstrated notable anticancer activity in preclinical studies, with efficacy observed against a range of cancer cell lines, including leukemia, melanoma, and cancers of the lung, CNS, ovary, kidney, and breast . The 1,2,3-triazole core provides structural rigidity and the carboxamide group facilitates hydrogen bonding with biological targets, which are key features for their bioactivity . The 4-methylcyclohexyl substituent in this specific analogue may influence its pharmacokinetic properties and target selectivity. Researchers value this chemotype for developing new antimicrobial agents to address antibiotic resistance and for exploring novel antiproliferative compounds . This product is intended for research and development purposes in a controlled laboratory environment only. For full details, please consult the product's Certificate of Analysis and Safety Data Sheet.

Properties

IUPAC Name

N-(4-methylcyclohexyl)-2H-triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O/c1-7-2-4-8(5-3-7)12-10(15)9-6-11-14-13-9/h6-8H,2-5H2,1H3,(H,12,15)(H,11,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJJWEKOOKLJRHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)NC(=O)C2=NNN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions: N-(4-methylcyclohexyl)-1H-1,2,3-triazole-5-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can introduce various functional groups onto the triazole ring .

Scientific Research Applications

Chemistry: N-(4-methylcyclohexyl)-1H-1,2,3-triazole-5-carboxamide is used as a building block in the synthesis of more complex molecules. Its stability and reactivity make it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential as an enzyme inhibitor. It can interact with specific enzymes, altering their activity and providing insights into enzyme function and regulation.

Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its ability to inhibit certain enzymes makes it a candidate for drug development, particularly in the treatment of diseases where enzyme regulation is crucial.

Industry: In the industrial sector, this compound is used in the development of new materials. Its unique properties can be exploited to create polymers and other materials with specific characteristics.

Mechanism of Action

The mechanism of action of N-(4-methylcyclohexyl)-1H-1,2,3-triazole-5-carboxamide involves its interaction with molecular targets such as enzymes. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. This inhibition can lead to various physiological effects, depending on the enzyme targeted .

Comparison with Similar Compounds

Structural-Activity Relationship (SAR) Trends

Amide Substituents :

  • Electron-withdrawing groups (e.g., Cl, CF3) enhance metabolic stability but may reduce solubility (e.g., 19c, ).
  • Aliphatic groups (e.g., tetrahydrofurfuryl in SI62, ) improve flexibility and bioavailability compared to rigid aromatic substituents.

Triazole Substituents :

  • Aryl groups (e.g., 4-methoxybenzyl in 15f, ) enhance π-stacking interactions in crystal packing, as seen in Hirshfeld surface analyses .

Biological Activity

N-(4-methylcyclohexyl)-1H-1,2,3-triazole-5-carboxamide is a compound belonging to the triazole class, known for its diverse biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy against various diseases, and comparative analysis with related compounds.

Overview of Triazole Compounds

Triazoles are five-membered nitrogen-containing heterocycles that exhibit a wide range of pharmacological properties. The 1H-1,2,3-triazole derivatives have been extensively studied for their potential applications in medicinal chemistry due to their ability to interact with biological targets effectively.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cellular proliferation or microbial metabolism.
  • Receptor Binding : It binds to receptors that modulate cellular pathways related to growth and survival.

Anticancer Activity

Recent studies have shown that triazole derivatives exhibit significant anticancer properties. For instance, compounds structurally related to this compound demonstrated potent antiproliferative effects against various cancer cell lines.

CompoundCell LineIC50 (μM)Mechanism
This compoundMCF-70.8Induces apoptosis
This compoundHCT-1161.2Cell cycle arrest
N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamideJurkat0.65DNA fragmentation

The compound has been shown to induce apoptosis in cancer cells through mechanisms such as DNA damage and mitochondrial membrane potential reduction. For example, in Jurkat T-cells, it caused morphological changes indicative of apoptosis and reduced mitochondrial membrane potential without direct DNA intercalation .

Antimicrobial Activity

Triazole derivatives also exhibit antimicrobial properties. Research indicates that certain derivatives show effective inhibition against pathogens like Escherichia coli and Staphylococcus aureus.

CompoundPathogenMIC (μg/mL)
This compoundE. coli32
This compoundS. aureus16

These findings suggest that the compound could serve as a potential antimicrobial agent due to its ability to inhibit bacterial growth effectively .

Case Studies and Research Findings

A study conducted on various triazole derivatives highlighted the biological importance of structural modifications on their activity. The presence of specific substituents significantly influenced their anticancer and antimicrobial efficacy.

Comparative Analysis with Related Compounds

Comparing this compound with other triazoles reveals variations in biological activity:

CompoundStructure FeaturesAnticancer Activity (IC50)Antimicrobial Activity
This compoundContains 4-methylcyclohexyl groupSignificant against MCF-7 (0.8 μM)Effective against E. coli (32 μg/mL)
N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamideThiocyanate substitutionComparable to doxorubicin (GI50 = 0.65 μM)High cytotoxicity towards leukemia cells
1-(4-chlorophenyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamideChlorophenyl and methoxybenzyl groupsIC50 range from 1.1 μM to 2.6 μM against MCF-7 and HCT-116Notable inhibition against pathogens

These comparisons illustrate how structural variations can lead to different biological outcomes .

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